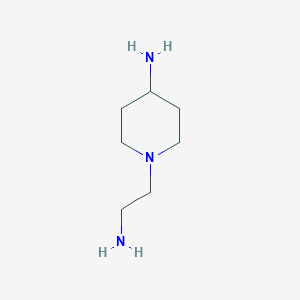
1-(2-Aminoethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)piperidin-4-amine is a chemical compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-4-amine can be synthesized through various methods. One common approach involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into various amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Various amines
Substitution: Functionalized derivatives with different substituents
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a key intermediate in the development of pharmaceuticals, including potential treatments for neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses. The compound’s structure allows it to bind to specific sites on target molecules, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)piperidin-4-amine can be compared with other similar compounds, such as:
- 2-(1-Piperidinyl)ethanamine
- N-(2-Aminoethyl)piperidine
- 2-Piperidinoethanamine
Uniqueness: The unique structure of this compound, with its specific arrangement of functional groups, provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C7H17N3 |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H17N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,8-9H2 |
Clave InChI |
VINFXERGGYVMBV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13512220.png)
![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)


![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B13512240.png)



![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid](/img/structure/B13512266.png)


